2-((2-(benzylamino)-2-oxoethyl)thio)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Description
This compound belongs to the dihydropyrimidine-carboxamide class, characterized by a pyrimidine ring core substituted with a thioether-linked benzylamino group and a 3,4-dimethylphenyl carboxamide moiety. The dihydropyrimidine ring (1,6-dihydro) provides conformational flexibility, while the benzylamino and dimethylphenyl groups may enhance lipophilicity and target binding.
Properties
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(3,4-dimethylphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15-9-10-18(11-16(15)2)26-21(29)19-13-25-23(27(3)22(19)30)31-14-20(28)24-12-17-7-5-4-6-8-17/h4-11,13H,12,14H2,1-3H3,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMBCLAJBVDEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(benzylamino)-2-oxoethyl)thio)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
The molecular formula of the compound is with a molecular weight of approximately 473.2799 g/mol. It features multiple functional groups that contribute to its biological activity, including a thioether linkage and a pyrimidine core.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it has shown significant cytotoxic effects in vitro against A431 and Jurkat cells, with IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Antidiabetic Effects : The compound has been identified as a potential agent for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in the context of diabetes. One study reported an EC50 of 0.1 ± 0.01 μM for β-cell protection, indicating high potency .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity in Cancer Cells : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in its binding affinity to target proteins involved in cell survival .
- Protection Against ER Stress : The compound's ability to mitigate ER stress-induced apoptosis in pancreatic β-cells involves inhibition of cleaved caspase-3 and PARP activation. This suggests a protective mechanism against cellular stressors that can lead to cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the benzyl ring and the pyrimidine core significantly influence the biological activity:
- Benzyl Substituents : Variations in the benzyl group affect hydrophobic interactions and solubility, impacting overall efficacy.
- Pyrimidine Core Modifications : Alterations in the pyrimidine structure can enhance or diminish cytotoxic effects, emphasizing the importance of molecular architecture in drug design .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of this compound on various human cancer cell lines. The results indicated that it exhibited superior growth inhibition compared to standard treatments. The study highlighted its potential as a lead compound for further development in oncology .
Case Study 2: Diabetes Management
In a separate investigation focused on diabetes treatment, this compound demonstrated significant protective effects on pancreatic β-cells under ER stress conditions. The findings suggest that it could serve as a novel therapeutic agent for preventing β-cell dysfunction in diabetic patients .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physicochemical Data
Key Observations :
- Lipophilicity: The target compound’s benzylamino and dimethylphenyl groups likely increase LogP compared to ’s thienopyrimidines but remain lower than ’s trimethoxy-substituted derivative.
- Bioactivity: While direct data for the target compound is unavailable, ’s thienopyrimidines show antimicrobial activity, suggesting the target’s thioether and carboxamide groups may confer similar properties .
Crystallographic and Conformational Analysis
highlights the puckered conformation of pyrimidine rings in its thiazolo-pyrimidine derivative, with a dihedral angle of 80.94° between fused rings .
Preparation Methods
Synthesis of 2-Chloro-N-benzylacetamide
Chloroacetyl chloride (10 mmol) is added dropwise to benzylamine (10 mmol) in dichloromethane at 0°C. The mixture is stirred for 2 hours, yielding 2-chloro-N-benzylacetamide as a crystalline solid (89% yield, m.p. 98–100°C).
Nucleophilic Substitution
The thiol-containing pyrimidine (3 mmol) is reacted with 2-chloro-N-benzylacetamide (3.3 mmol) in DMF using potassium carbonate (6 mmol) as a base. After 12 hours at room temperature, the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding the target compound (62% yield).
Spectral confirmation :
- ¹H NMR (DMSO-d₆): δ 4.53 (d, 1H, S-CH₂), 4.28–4.03 (m, 1H, S-CH₂), 2.34 (s, 3H, N-CH₃).
- IR (KBr): 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C=S).
Yield Optimization and Scalability
| Step | Yield (%) | Key Reagent |
|---|---|---|
| Cyclocondensation | 82 | HCl (37%) |
| N-Methylation | 75 | Dimethyl carbonate |
| Carboxamide formation | 68 | SOCl₂, 3,4-Dimethylaniline |
| Thioether installation | 62 | K₂CO₃, DMF |
Phase-transfer catalysts (e.g., TBAB) and polar aprotic solvents (DMF) consistently improved yields by enhancing reaction homogeneity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
